molecular formula C24H19BrClN3O2S B15086033 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B15086033
M. Wt: 528.8 g/mol
InChI Key: LYLYRQBHAFXGPJ-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with bromophenyl, chloro-dimethylphenyl, and acetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.

    Acetamide Formation: The final step involves the acylation of the amine group with chloro-dimethylphenyl acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the bromophenyl group, potentially leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and chloro-dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

Biologically, the quinazolinone core is known for its antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential biological activities could be harnessed for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its diverse reactivity makes it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes, while the bromophenyl and chloro-dimethylphenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide lies in its combination of functional groups, which confer diverse reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C24H19BrClN3O2S

Molecular Weight

528.8 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H19BrClN3O2S/c1-14-11-15(2)22(19(26)12-14)28-21(30)13-32-24-27-20-6-4-3-5-18(20)23(31)29(24)17-9-7-16(25)8-10-17/h3-12H,13H2,1-2H3,(H,28,30)

InChI Key

LYLYRQBHAFXGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C

Origin of Product

United States

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